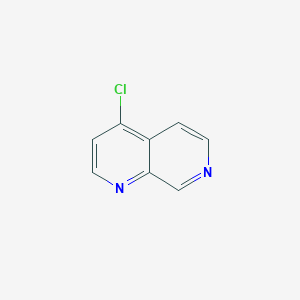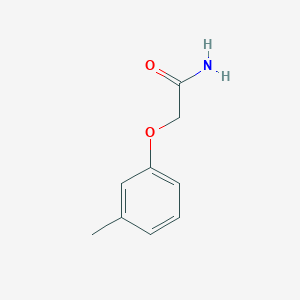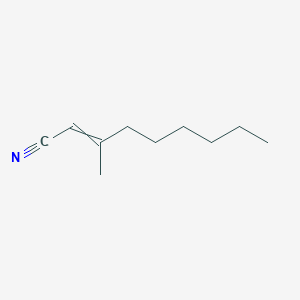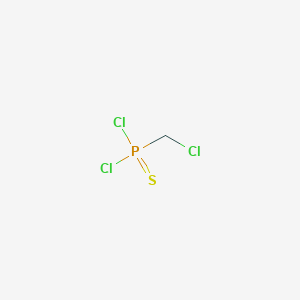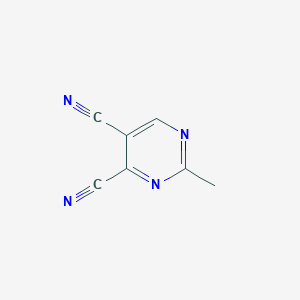
2-Methylpyrimidine-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrimidine-4,5-dicarbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It is a highly versatile molecule that can be synthesized through multiple methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2-Methylpyrimidine-4,5-dicarbonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has potential therapeutic implications.
Effets Biochimiques Et Physiologiques
2-Methylpyrimidine-4,5-dicarbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylpyrimidine-4,5-dicarbonitrile in lab experiments are its ease of synthesis, high yield, and diverse range of potential applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are numerous potential future directions for research involving 2-Methylpyrimidine-4,5-dicarbonitrile. These include further exploration of its antitumor activity and potential applications in cancer treatment, as well as its potential use in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of inflammatory diseases and other medical conditions.
Méthodes De Synthèse
2-Methylpyrimidine-4,5-dicarbonitrile can be synthesized through various methods such as the reaction of 2-aminopyrimidine with malononitrile in the presence of a base or through the reaction of 2-chloropyrimidine with sodium cyanide and copper(I) iodide. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Applications De Recherche Scientifique
2-Methylpyrimidine-4,5-dicarbonitrile has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antitumor activity and is being explored as a potential drug candidate for the treatment of cancer. Additionally, it has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
Numéro CAS |
1860-97-5 |
|---|---|
Nom du produit |
2-Methylpyrimidine-4,5-dicarbonitrile |
Formule moléculaire |
C7H4N4 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-methylpyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3 |
Clé InChI |
JOEBWQSLGRXPSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
SMILES canonique |
CC1=NC=C(C(=N1)C#N)C#N |
Synonymes |
4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



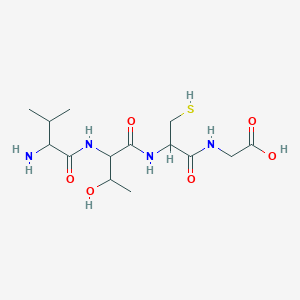
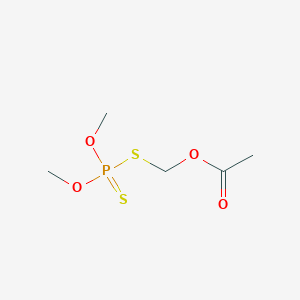
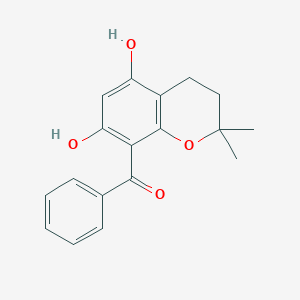





![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
